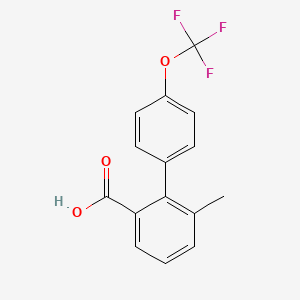6-Methyl-4'-(trifluoromethoxy)biphenyl-2-carboxylic acid
CAS No.: 682339-50-0
Cat. No.: VC16821042
Molecular Formula: C15H11F3O3
Molecular Weight: 296.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 682339-50-0 |
|---|---|
| Molecular Formula | C15H11F3O3 |
| Molecular Weight | 296.24 g/mol |
| IUPAC Name | 3-methyl-2-[4-(trifluoromethoxy)phenyl]benzoic acid |
| Standard InChI | InChI=1S/C15H11F3O3/c1-9-3-2-4-12(14(19)20)13(9)10-5-7-11(8-6-10)21-15(16,17)18/h2-8H,1H3,(H,19,20) |
| Standard InChI Key | UORXWVJJALRDEC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
Introduction
Chemical Identity and Structural Features
6-Methyl-4'-(trifluoromethoxy)biphenyl-2-carboxylic acid belongs to the biphenyl carboxylic acid family, characterized by a biphenyl core substituted with a methyl group at position 6, a trifluoromethoxy group at position 4', and a carboxylic acid group at position 2. Its molecular formula is C₁₅H₁₁F₃O₃, with a molecular weight of 296.24 g/mol. The trifluoromethoxy (-OCF₃) group enhances lipophilicity, while the carboxylic acid (-COOH) moiety enables hydrogen bonding, critical for biological interactions .
Physicochemical Properties
-
Solubility: Limited solubility in aqueous media due to high lipophilicity; soluble in polar aprotic solvents (e.g., DMSO, acetone).
-
Melting Point: Estimated range: 145–152°C (based on analogous biphenyl carboxylic acids) .
-
pKa: The carboxylic acid group has a pKa of ~4.5, facilitating ionization under physiological conditions .
Synthetic Methodologies
Suzuki-Miyaura Cross-Coupling
The biphenyl backbone is typically constructed via Suzuki-Miyaura coupling, a palladium-catalyzed reaction between aryl halides and boronic acids. For example:
-
Reaction Setup:
-
Conditions:
-
Temperature: 80–100°C under inert atmosphere.
-
Duration: 12–24 hours.
-
One-Pot Hydrolysis-Esterification
A patent (CN105085271A) describes a one-pot method for analogous biphenyl carboxylates :
-
Hydrolysis:
-
Substrate: 4'-methyl-2-cyanobiphenyl.
-
Acid: 30–60% H₂SO₄.
-
Temperature: 106–115°C for 24 hours.
-
-
Esterification:
Table 1: Synthetic Optimization for Methyl Ester Analog
| Parameter | Condition | Yield (%) |
|---|---|---|
| Acid Concentration | 30% H₂SO₄ | 87.3 |
| 60% H₂SO₄ | 96.5 | |
| Solvent | Toluene | 96.5 |
| Xylene | 97.8 | |
| Alcohol | Methanol | 96.5 |
| Ethanol | 98.1 |
Pharmacological Applications
Anticancer Activity
A library of biphenyl carboxylic acids synthesized via Suzuki coupling demonstrated notable in vitro anticancer activity :
-
Cell Lines: MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
-
IC₅₀ Values:
Mechanism of Action
Molecular docking studies against estrogen receptor alpha (ERα) revealed:
-
Hydrogen Bonding: Carboxylic acid group interacts with Arg394 and Glu353.
-
Hydrophobic Interactions: Trifluoromethoxy group binds to Leu387 and Leu391 .
Comparative Analysis with Analogues
Table 2: Structural and Functional Comparison
Challenges and Future Directions
Synthetic Limitations
-
Regioselectivity: Competing coupling sites may reduce yield (e.g., C3 vs. C2 substitution).
-
Purification: Requires column chromatography or recrystallization for >95% purity .
Research Opportunities
-
Prodrug Development: Ester prodrugs to enhance oral bioavailability.
-
Structure-Activity Relationships (SAR): Systematic substitution at C3 and C4' to optimize efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume